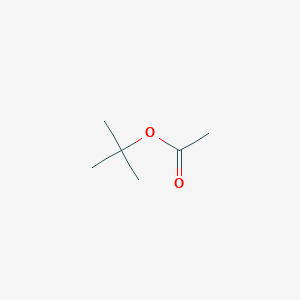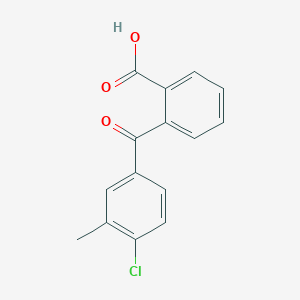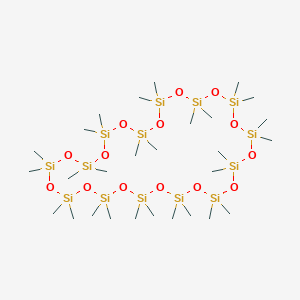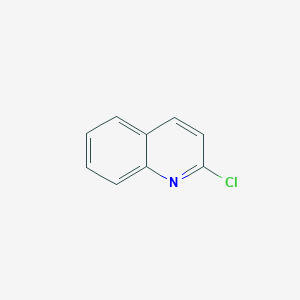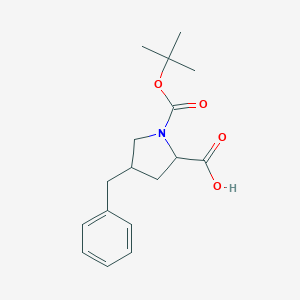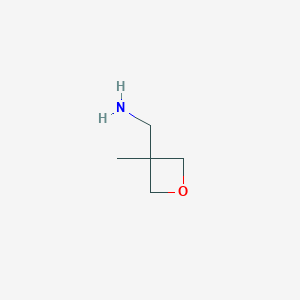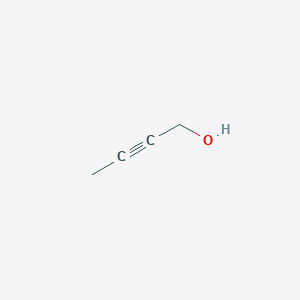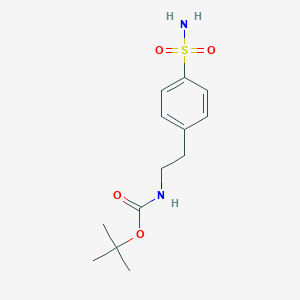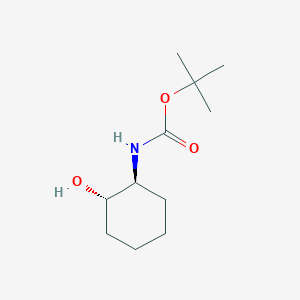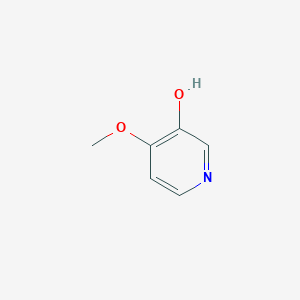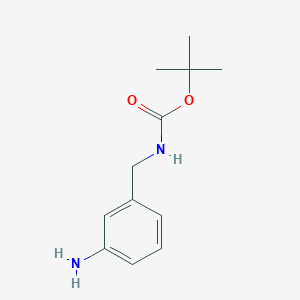
tert-Butyl 3-aminobenzylcarbamate
Übersicht
Beschreibung
Tert-Butyl 3-aminobenzylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various pharmaceuticals and biologically active molecules. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is connected to an aromatic or heteroaromatic ring containing an amino group.
Synthesis Analysis
The synthesis of tert-butyl carbamates, such as tert-butyl 3-aminobenzylcarbamate, involves various strategies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate has been developed through aziridine opening and optical resolution, highlighting the potential for creating chiral ligands and modified peptide nucleic acids (PNAs) . Kinetic resolution has also been employed in the synthesis of tert-butyl carbamates, as seen in the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives, where high levels of stereocontrol are observed . Additionally, tert-butyl carbamates can be synthesized as intermediates in complex molecules, such as in the synthesis of an mTOR targeted PROTAC molecule, where a palladium-catalyzed Suzuki reaction was utilized .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex and is often characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds, revealing the presence of intramolecular hydrogen bonding that stabilizes the molecular structure .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For example, they can be involved in cyclopropanation reactions, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor . They can also participate in the formation of Schiff base compounds when coupled with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compounds. The carbamate group is a key functional group that can engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in various solvents. The amino group on the aromatic ring can also participate in hydrogen bonding and can be a site for further chemical modification .
Wissenschaftliche Forschungsanwendungen
“tert-Butyl 3-aminobenzylcarbamate” is a compound known for its potential applications in the field of medicinal chemistry . This compound, also known as tert-Butyl N-(3-aminobenzyl)carbamate, is characterized by its tert-butyl, amino, and carbamate functional groups . It is a white solid that can be synthesized through various chemical reactions .
Although its specific applications are still being explored, “tert-Butyl 3-aminobenzylcarbamate” shows promise as a building block for the development of new drugs or pharmaceutical intermediates . Further research is needed to fully understand its potential uses and properties .
In terms of its physical properties, it has a molecular weight of 222.28 , a density of 1.095 , a melting point of 48.0 to 56.0 °C , a boiling point of 386.028°C at 760 mmHg , and a refractive index of 1.542 .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOZALWRNWQPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444751 | |
| Record name | tert-Butyl 3-aminobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-aminobenzylcarbamate | |
CAS RN |
147291-66-5 | |
| Record name | tert-Butyl 3-aminobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

